molecular formula C13H17N3O2 B13158461 Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Cat. No.: B13158461
M. Wt: 247.29 g/mol
InChI Key: CWNJYUQRQKBNIB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a chemical compound that features an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the carbamate group, which can enhance its biological activity and stability. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

CWNJYUQRQKBNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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